7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
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Overview
Description
7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family
Mechanism of Action
Target of Action
The primary target of this compound is the RAF protein family , which includes ARAF, BRAF, and CRAF . These proteins play a crucial role in the RAS-RAF-MEK-ERK signaling pathway, which is involved in cell division, differentiation, and secretion .
Mode of Action
The compound acts as a pan-RAF inhibitor , meaning it can inhibit all members of the RAF family . It binds to these proteins, preventing them from activating the downstream MEK-ERK pathway . This inhibition disrupts the signaling pathway, leading to a decrease in cell proliferation .
Biochemical Pathways
The compound primarily affects the RAS-RAF-MEK-ERK pathway . By inhibiting RAF proteins, it prevents the activation of MEK and subsequently ERK, two kinases in the pathway . This disruption can lead to the arrest of cell division and potentially induce apoptosis, the process of programmed cell death .
Pharmacokinetics
This property can enhance its bioavailability, allowing it to reach its intracellular targets effectively .
Result of Action
The compound’s action leads to the inhibition of RAF-dependent cell proliferation . In cancer cell cultures, it has shown to inhibit cell growth . In a preclinical model, it exhibited anti-tumor efficacy .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the presence of certain mutations in the RAF or RAS genes can affect its efficacy . Additionally, the compound’s stability and efficacy could potentially be influenced by factors such as pH, temperature, and the presence of other compounds in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . These reactions are often carried out under mild conditions, using catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions and condensation reactions, optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar fused bicyclic structure and is known for its wide range of applications in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Uniqueness
7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is unique due to its specific substitution pattern and the presence of the methylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity.
Properties
IUPAC Name |
7-methyl-2-(methylaminomethyl)pyrido[1,2-a]pyrimidin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8-3-4-10-13-9(6-12-2)5-11(15)14(10)7-8;/h3-5,7,12H,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIRJQVNUUYVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)CNC)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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